molecular formula C21H20N4 B2588503 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877804-89-2

5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2588503
CAS No.: 877804-89-2
M. Wt: 328.419
InChI Key: FAUYABAGAKLIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 877804-89-2) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a methyl group at position 5, a phenyl group at position 3, and an N-(1-phenylethyl)amine substituent at position 6. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-mycobacterial, kinase inhibitory, and anti-cancer properties .

Properties

IUPAC Name

5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-15-13-20(24-16(2)17-9-5-3-6-10-17)25-21(23-15)19(14-22-25)18-11-7-4-8-12-18/h3-14,16,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYABAGAKLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321274
Record name 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877804-89-2
Record name 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant anticancer properties. They act as inhibitors of various kinases involved in tumor progression. For instance, compounds with similar structures have shown efficacy against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Case Study:
A study published in Molecules highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as potential anticancer agents. The compounds demonstrated selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

CompoundActivityMechanism
5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineAnticancerCDK inhibition
Other pyrazolo derivativesAntitumorApoptosis induction

Antimicrobial Properties

The compound has been studied for its antimicrobial effects, particularly against Mycobacterium tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, which is critical for bacterial energy metabolism. This inhibition leads to reduced ATP levels and bacterial growth suppression .

Case Study:
In a recent investigation, derivatives of pyrazolo[1,5-a]pyrimidines were tested for their ability to inhibit M. tuberculosis in vitro and in vivo. Results indicated that specific structural modifications enhanced their efficacy against the pathogen, making them promising candidates for tuberculosis treatment .

CompoundActivityTarget
This compoundAntimycobacterialATP synthase
Other derivativesAntitubercularM. tuberculosis

Mechanistic Insights

The mechanism of action for this compound involves its interaction with key enzymes and receptors:

Kinase Inhibition

The compound acts as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytic processes critical for neurotransmitter release and synaptic function. This inhibition could have implications for neurodegenerative diseases where synaptic dysfunction is a hallmark .

Interaction with Membrane-Bound Enzymes

Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit membrane-bound pyrophosphatases (mPPases), which are vital for maintaining cellular ion homeostasis in protozoan parasites. This mechanism highlights their potential use in treating parasitic infections such as leishmaniasis and malaria .

Drug Development

Given its diverse biological activities, further optimization of this compound could lead to the development of new therapeutics targeting cancer and infectious diseases.

Structural Modifications

Exploring structural modifications may enhance its selectivity and potency against specific targets while reducing off-target effects.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant structural diversity, with variations in substituents at positions 3, 5, and 7 influencing their biological activity and pharmacokinetic profiles. Below is a comparative analysis of structurally related compounds:

Key Observations

Anti-Mycobacterial Activity :

  • Compounds with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compound 32 in ) demonstrate potent inhibition of Mycobacterium tuberculosis (MIC ≤ 0.12 µM) due to optimal interactions with ATP synthase . The target compound lacks the pyridylmethyl group, which may reduce anti-mycobacterial efficacy.

Kinase Inhibition :

  • Analogues like N-(pyridin-3-ylmethyl) derivatives (e.g., compound 151 in ) show activity against FLT3-ITD kinase, critical in acute myeloid leukemia. The target compound’s phenylethyl group may enhance lipophilicity but reduce polar interactions with kinase active sites .

Structural Impact on Pharmacokinetics :

  • N-(1-Phenylethyl) substitution in the target compound introduces a bulky, lipophilic group compared to smaller substituents like pyridylmethyl. This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Fluorine or trifluoromethyl groups (e.g., 3-CF3 in ) enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Biological Activity

5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The biological activity of this compound is primarily associated with its role as an inhibitor of adaptor-associated kinase 1 (AAK1) . AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, which is vital for synaptic vesicle recycling and receptor-mediated endocytosis in neurons. The inhibition of AAK1 can lead to alterations in synaptic transmission and has implications for neurological disorders .

Inhibition of AAK1

Research indicates that compounds similar to this compound effectively inhibit AAK1, leading to potential applications in treating conditions such as:

  • Neurodegenerative diseases : By modulating synaptic function, these inhibitors may offer therapeutic benefits in diseases like Alzheimer's.
  • Cancer : The modulation of endocytosis pathways can impact cancer cell signaling and proliferation.

Binding Affinity Studies

Binding studies have shown that variations in substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect the binding affinity for AAK1. For instance, the introduction of bulky groups at the 3-position enhances interaction with the kinase domain, thereby increasing inhibitory potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompound TestedKey Findings
Various AAK1 inhibitorsDemonstrated significant inhibition of AAK1 with potential neuroprotective effects.
2-Phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamidesShowed selective binding to Peripheral Benzodiazepine Receptor (PBR), indicating diverse pharmacological profiles.
Pyrazolo[1,5-a]pyridine derivativesHighlighted their role as selective inhibitors for microtubule affinity regulating kinase (MARK), relevant for neurodegenerative disease treatment.

Q & A

Q. What are the standard synthetic pathways and optimization strategies for 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Condensation reactions between aminopyrazole and β-keto esters or nitriles to form the pyrimidine core .
  • Substitution reactions to introduce phenyl and phenylethylamine groups. Triethylamine is often used as a catalyst in dichloromethane or DMF solvents to enhance nucleophilic substitution efficiency .
  • Purification via column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization focuses on solvent polarity (e.g., dichloromethane for intermediate solubility), temperature control (reflux at 80–100°C), and microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromaticity patterns. For example, the 7-amine proton appears as a singlet near δ 6.8–7.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₃H₂₂N₅ expected [M+H]⁺ = 392.18) .
  • X-ray Crystallography: Resolves steric effects of the 1-phenylethyl group and π-π stacking between phenyl rings .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm; ≥98% purity is required for in vitro assays .
  • TLC Monitoring: Using silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?

  • Dose-Response Analysis: Establish IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to differentiate target-specific effects from off-target toxicity .
  • Proteomic Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .
  • Metabolic Stability Tests: Liver microsome assays (human/rat) determine if metabolite interference explains discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Substituent Modifications: Introducing electron-withdrawing groups (e.g., -CF₃ at position 2) enhances kinase binding affinity by 10–50-fold, as seen in analogs like N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine .
  • Steric Hindrance Reduction: Replacing the 1-phenylethyl group with smaller alkyl chains (e.g., isopropyl) improves solubility (LogP reduction from 4.1 to 3.2) without compromising activity .

Q. What methodologies are used to elucidate the compound’s mechanism of action in neuropharmacological contexts?

  • Receptor Binding Assays: Radioligand competition studies (e.g., ³H-labeled antagonists for adenosine A₂A receptors) quantify affinity (Kᵢ < 100 nM in some pyrazolo-pyrimidine analogs) .
  • Calcium Imaging: Track intracellular Ca²⁺ flux in neuronal cells to assess GPCR modulation .
  • Molecular Dynamics Simulations: Predict binding poses in homology models of target proteins (e.g., dopamine D₂ receptor) .

Methodological Challenges and Solutions

Q. How are pharmacokinetic parameters (e.g., bioavailability, half-life) determined for this compound?

  • In Vivo Pharmacokinetics: Administer 10 mg/kg intravenously/orally in rodents; plasma samples analyzed via LC-MS/MS. Reported oral bioavailability is <20% due to first-pass metabolism .
  • Caco-2 Permeability Assays: Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates moderate absorption) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Strict QC Protocols: Standardize solvent (DMSO) concentration (<0.1% in assays) and cell passage numbers .
  • Internal Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) in each assay plate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.